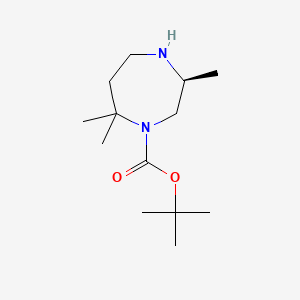
Tert-butyl (S)-3,7,7-trimethyl-1,4-diazepane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (S)-3,7,7-trimethyl-1,4-diazepane-1-carboxylate is a chemical compound that belongs to the class of diazepanes. Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms. The tert-butyl group is a bulky substituent that can influence the reactivity and stability of the compound. This compound is of interest in various fields of chemistry and biology due to its unique structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (S)-3,7,7-trimethyl-1,4-diazepane-1-carboxylate typically involves the reaction of tert-butylamine with a suitable precursor containing the diazepane ring. One common method involves the use of tert-butanol and anhydrous magnesium sulfate as reagents, with boron trifluoride diethyl etherate as a catalyst . The reaction is carried out under controlled conditions to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds . These systems offer advantages in terms of sustainability and versatility compared to traditional batch processes.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl (S)-3,7,7-trimethyl-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
Tert-butyl (S)-3,7,7-trimethyl-1,4-diazepane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of tert-butyl (S)-3,7,7-trimethyl-1,4-diazepane-1-carboxylate involves its interaction with molecular targets through various pathways. The tert-butyl group can influence the compound’s reactivity and stability, affecting its binding to enzymes and receptors. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butylamine: A simpler compound with a tert-butyl group and an amine functional group.
3,7,7-trimethyl-1,4-diazepane: A similar diazepane compound without the tert-butyl group.
Tert-butyl carbamate: Contains a tert-butyl group and a carbamate functional group.
Uniqueness
Tert-butyl (S)-3,7,7-trimethyl-1,4-diazepane-1-carboxylate is unique due to the combination of the tert-butyl group and the diazepane ring. This combination imparts specific reactivity and stability characteristics that are not found in simpler compounds. The presence of the tert-butyl group can also influence the compound’s interaction with biological targets, making it a valuable tool in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C13H26N2O2 |
|---|---|
Peso molecular |
242.36 g/mol |
Nombre IUPAC |
tert-butyl (3S)-3,7,7-trimethyl-1,4-diazepane-1-carboxylate |
InChI |
InChI=1S/C13H26N2O2/c1-10-9-15(11(16)17-12(2,3)4)13(5,6)7-8-14-10/h10,14H,7-9H2,1-6H3/t10-/m0/s1 |
Clave InChI |
BOOCKRWZIYDTPR-JTQLQIEISA-N |
SMILES isomérico |
C[C@H]1CN(C(CCN1)(C)C)C(=O)OC(C)(C)C |
SMILES canónico |
CC1CN(C(CCN1)(C)C)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




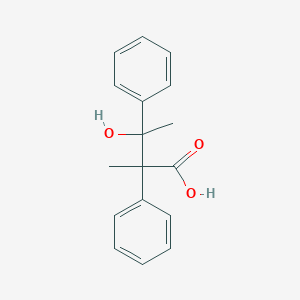
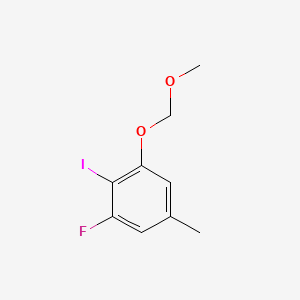
![((4R,4aR,8R,8aR)-Tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-diyl)dimethanol](/img/structure/B14015558.png)


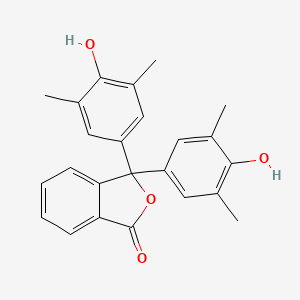

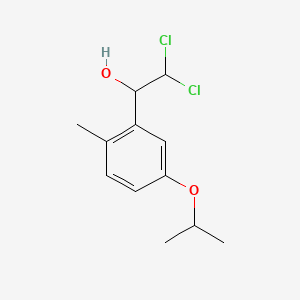



![4-[(4-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B14015606.png)
